5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide

Neuroscience Nicotinic Acetylcholine Receptor Pharmacology Addiction Biology

This halogenated benzamide offers unmatched α3β4 nAChR antagonism (IC50 1.8 nM, 667-fold more potent than niclosamide) and validated in vivo efficacy (ED50 1.2 mg/kg tail-flick). Its unique 2,3-dichloro substitution pattern drives a distinct polypharmacology with balanced SERT/NET/DAT inhibition (100/443/658 nM) and 45-fold CA II selectivity (Ki 4.9 nM). Choose this ≥95% pure, research-use-only batch to ensure reproducibility in neuroscience and antifungal programs.

Molecular Formula C13H8Cl3NO2
Molecular Weight 316.6 g/mol
CAS No. 634186-17-7
Cat. No. B12583985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide
CAS634186-17-7
Molecular FormulaC13H8Cl3NO2
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H8Cl3NO2/c14-7-4-5-11(18)8(6-7)13(19)17-10-3-1-2-9(15)12(10)16/h1-6,18H,(H,17,19)
InChIKeyUQAOHASDZDJBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide (CAS 634186-17-7): Core Procurement Baseline for a Polypharmacological Halogenated Benzamide


5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide (CAS 634186-17-7) is a synthetic halogenated benzamide derivative with a molecular formula of C13H8Cl3NO2 and a molecular weight of approximately 316.57 g/mol . The compound belongs to the salicylanilide class, featuring a 2-hydroxybenzamide core substituted with a chlorine at the 5-position of the salicyl ring and a 2,3-dichloro pattern on the N-phenyl ring . Its physicochemical profile includes a topological polar surface area of 29.1 Ų, an AlogP of 3.3, and two hydrogen bond acceptors, consistent with moderate lipophilicity and blood-brain barrier permeability [1]. The compound is commercially available for research use only, with typical purity specifications ≥95% and is stored at -20°C as a solid .

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide: Why Generic Substitution with Other Halogenated Benzamides Is Scientifically Unsound


Within the halogenated benzamide and salicylanilide class, even minor positional alterations in chlorine substitution yield profoundly divergent target engagement and pharmacokinetic profiles. The 2,3-dichloro substitution pattern on the N-phenyl ring of 5-chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide confers a distinct steric and electronic landscape that drives unique polypharmacology across nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and carbonic anhydrase isoforms. While close analogs such as N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide and niclosamide share the salicylanilide scaffold, they exhibit markedly different isoform selectivity and in vivo efficacy [1]. Furthermore, the 5-chloro substitution on the salicyl ring modulates hydrogen bonding capacity and steric bulk, directly influencing inhibitory potency against human carbonic anhydrase II and VII [2]. Generic substitution with an uncharacterized analog would compromise the specific polypharmacological signature and experimental reproducibility required for neuroscience and antifungal research programs.

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide: Quantitative Differentiation Evidence Against Structural Analogs and In-Class Compounds


Superior Antagonist Potency at α3β4 nAChR: A 667-Fold Differentiation from Niclosamide

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide exhibits an antagonist IC50 of 1.8 nM at the human α3β4 nicotinic acetylcholine receptor (nAChR) expressed in SH-SY5Y cells, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. In contrast, the structurally related salicylanilide analog Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) demonstrates an IC50 of approximately 1.2 µM (1200 nM) at the same receptor subtype under comparable assay conditions [2]. This represents a 667-fold potency advantage for the 2,3-dichlorophenyl-substituted compound.

Neuroscience Nicotinic Acetylcholine Receptor Pharmacology Addiction Biology

Balanced Triple Monoamine Transporter Inhibition: A Distinct Signature Versus Dopamine-Selective Analogs

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM, [3H]norepinephrine reuptake at human NET with an IC50 of 443 nM, and [3H]dopamine reuptake at human DAT with an IC50 of 658 nM in HEK293 cells [1]. This yields SERT:NET:DAT potency ratios of 1:4.4:6.6. By comparison, the clinically established selective serotonin reuptake inhibitor (SSRI) fluoxetine exhibits SERT IC50 ≈ 5 nM, NET IC50 ≈ 240 nM, DAT IC50 ≈ 4000 nM (ratios 1:48:800) [2]. The target compound provides a more balanced triple inhibition profile, distinguishing it from both SSRIs and selective DAT inhibitors.

Neuropharmacology Monoamine Transporter Antidepressant Research

Carbonic Anhydrase Isoform Selectivity: 45-Fold Discrimination Between CA II and CA I

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide inhibits recombinant human carbonic anhydrase II (CA II) with a Ki of 4.9 nM and carbonic anhydrase I (CA I) with a Ki of 220 nM in stopped-flow CO2 hydration assays [1]. This yields a 45-fold selectivity for CA II over CA I. In contrast, the close positional isomer 5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide (CAS 106480-60-8) exhibits a Ki of 8.7 nM for CA II and 310 nM for CA I, providing only 36-fold selectivity [2]. The 2,3-dichloro substitution pattern improves CA II/CA I selectivity by approximately 25% relative to the 3,5-dichloro analog.

Enzymology Carbonic Anhydrase Chemical Biology

Potent Inhibition of Human SERT: A 10-Fold Improvement Over the 3,5-Dichloro Analog

The target compound inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM in HEK293 cells [1]. The 3,5-dichloro positional isomer (5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide) shows an IC50 of approximately 1000 nM (1 µM) for SERT inhibition under similar assay conditions [2]. The 2,3-dichloro substitution pattern thus provides a 10-fold enhancement in SERT inhibitory potency.

Serotonin Transporter Depression Anxiety

In Vivo Nicotine Cessation Efficacy: Tail-Flick ED50 of 1.2 mg/kg Demonstrates Behavioral Translation

In a mouse tail-flick assay of nicotine-induced antinociception, 5-chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide administered subcutaneously 15 minutes before nicotine challenge produced an ED50 of 1.2 mg/kg [1]. The classic smoking cessation aid varenicline, a partial α4β2 nAChR agonist, exhibits an ED50 of approximately 0.5 mg/kg in the same assay, while the antidepressant bupropion (a non-competitive nAChR antagonist) has an ED50 of 5-10 mg/kg [2]. The target compound occupies an intermediate efficacy position with a distinct mechanism (α3β4-preferring antagonism), offering a complementary tool for dissecting nAChR-mediated behaviors.

Behavioral Pharmacology Smoking Cessation Nicotine Addiction

Broad nAChR Subtype Antagonism: Potent Activity Across α4β2, α4β4, and Muscle-Type Receptors

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide exhibits potent antagonist activity across multiple human nAChR subtypes: α4β2 IC50 = 12.0 nM, α4β4 IC50 = 15.0 nM, and muscle-type (α1β1γδ) IC50 = 7.9 nM, in addition to α3β4 IC50 = 1.8 nM [1]. In contrast, the 3,5-dichloro analog (N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide) displays approximately 10-fold weaker activity at α4β2 (IC50 ≈ 120 nM) and is inactive at muscle-type nAChR (IC50 > 10 µM) [2]. The 2,3-dichloro substitution pattern confers broad-spectrum nAChR antagonism, whereas the 3,5-dichloro pattern yields subtype-selective activity.

Nicotinic Acetylcholine Receptor Neuropharmacology Ion Channel

5-Chloro-N-(2,3-dichlorophenyl)-2-hydroxybenzamide (CAS 634186-17-7): High-Value Application Scenarios Guided by Quantitative Differentiation


Neuroscience: α3β4 nAChR-Mediated Nicotine Addiction and Withdrawal Studies

The 667-fold higher potency at α3β4 nAChR (IC50 1.8 nM) compared to niclosamide [1] makes this compound a superior tool for probing the role of α3β4 receptors in nicotine addiction. The validated in vivo efficacy in tail-flick (ED50 1.2 mg/kg) and hotplate (ED50 15.0 mg/kg) assays confirms behavioral translation [2], enabling dose-response studies in rodent models of nicotine dependence where subtype-selective antagonists are required.

Antidepressant and Mood Disorder Research: Balanced Triple Monoamine Transporter Inhibition

With SERT, NET, and DAT inhibition IC50 values of 100 nM, 443 nM, and 658 nM respectively [3], this compound provides a balanced triple reuptake inhibition profile that differs markedly from selective reuptake inhibitors. This makes it an ideal tool for in vitro studies of antidepressant polypharmacology and for high-throughput screening campaigns aiming to identify novel multi-target antidepressants.

Carbonic Anhydrase Enzymology: CA II-Selective Inhibition with Improved Isoform Discrimination

The 45-fold selectivity for CA II (Ki 4.9 nM) over CA I (Ki 220 nM) represents a 25% improvement over the 3,5-dichloro analog [4]. This enhanced selectivity reduces off-target CA I engagement, making it a preferred reagent for CA II-focused biochemical assays, crystallography studies of inhibitor binding, and cell-based models of glaucoma where CA II is the primary therapeutic target.

Broad-Spectrum nAChR Pharmacology: Pan-Receptor Antagonism in Cellular Models

The potent antagonism across α3β4 (1.8 nM), α4β2 (12.0 nM), α4β4 (15.0 nM), and muscle-type (7.9 nM) nAChRs [5] distinguishes this compound from subtype-selective analogs that lack activity at muscle-type receptors. This broad spectrum makes it a valuable tool for studying nicotinic receptor physiology in tissues where multiple subtypes are co-expressed, such as autonomic ganglia and neuromuscular junction preparations.

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